N-(5-(N-((3R,4R)-1-(L-alanyl)-3-methylpiperidin-4-yl)sulfamoyl)naphthalen-1-yl)-2-methylbenzamide
Overview
Description
Typically, this would include the compound’s systematic name, its common name (if applicable), and its role or use in scientific research or industry.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve examining the compound’s molecular structure, including its atomic arrangement and any notable structural features.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including the types of reactions it undergoes and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
PET Imaging Applications
Naphthalene-sulfonamides, including derivatives similar to the compound , have been explored for their potential in Positron Emission Tomography (PET) imaging. For instance, a study synthesized carbon-11 labeled naphthalene-sulfonamides as potential PET agents for imaging human CCR8, a chemokine receptor involved in various physiological processes (Wang et al., 2008).
Anticancer Activity
Naphthalene derivatives, including those structurally related to the compound , have demonstrated potent anticancer activities. A study reported the synthesis and biological evaluation of new phenylaminosulfanyl‐1,4‐naphthoquinone derivatives, highlighting their effectiveness against human cancer cell lines and their ability to induce apoptosis and cell cycle arrest at the G1 phase (Ravichandiran et al., 2019).
Antibacterial Properties
Another research explored the antibacterial potential of naphthalene-1,4-dione derivatives. These compounds, including one structurally similar to the compound , exhibited significant antibacterial activity, with compound N-(4-(4-(1,4-dioxo-3-(thiophen-2-ylthio)-1,4-dihydronaphthalen-2-ylamino)phenylsulfonyl)phenyl)-4-nitrobenzamide showing a low minimum inhibitory concentration (MIC) against Proteus vulgaris (Ravichandiran et al., 2015).
Sigma Receptor Binding and Antiproliferative Activity
Naphthalene compounds, including those with structural similarities to the compound in focus, have been studied for their affinity and selectivity for sigma receptors. Some of these compounds exhibited antiproliferative activity in rat C6 glioma cells, suggesting potential for tumor research and therapy (Berardi et al., 2005).
Safety And Hazards
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Future Directions
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Please consult with a professional chemist or a reliable scientific database for more specific information about this compound. It’s always important to handle all chemical compounds safely and responsibly.
properties
IUPAC Name |
N-[5-[[(3R,4R)-1-[(2S)-2-aminopropanoyl]-3-methylpiperidin-4-yl]sulfamoyl]naphthalen-1-yl]-2-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4S/c1-17-8-4-5-9-20(17)26(32)29-24-12-6-11-22-21(24)10-7-13-25(22)36(34,35)30-23-14-15-31(16-18(23)2)27(33)19(3)28/h4-13,18-19,23,30H,14-16,28H2,1-3H3,(H,29,32)/t18-,19+,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRORZPOYPBBNET-SELNLUPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1NS(=O)(=O)C2=CC=CC3=C2C=CC=C3NC(=O)C4=CC=CC=C4C)C(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@H]1NS(=O)(=O)C2=CC=CC3=C2C=CC=C3NC(=O)C4=CC=CC=C4C)C(=O)[C@H](C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(N-((3R,4R)-1-(L-alanyl)-3-methylpiperidin-4-yl)sulfamoyl)naphthalen-1-yl)-2-methylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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